2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine
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Overview
Description
2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with an amine to form an imine intermediate, which is then cyclized with a suitable reagent to form the oxazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Halogenation or nitration reactions can be performed using reagents like halogens or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)pyridine: Shares the fluorophenyl group but lacks the fused oxazole ring.
4-(4-Fluorophenyl)-2-(4-[®-methylsulfinyl]phenyl)-1H-imidazol-5-ylpyridine: Contains a similar fluorophenyl group but with different heterocyclic structures.
Uniqueness
2-(4-Fluorophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
944903-48-4 |
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Molecular Formula |
C12H11FN2O |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C12H11FN2O/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12/h1-4,14H,5-7H2 |
InChI Key |
JYAVVDPUFHHTAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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